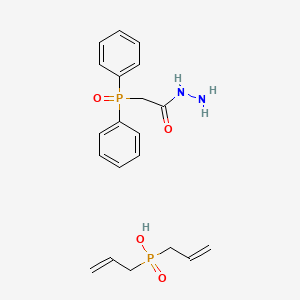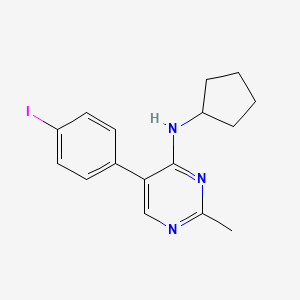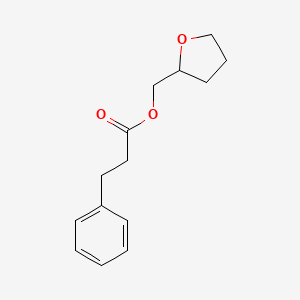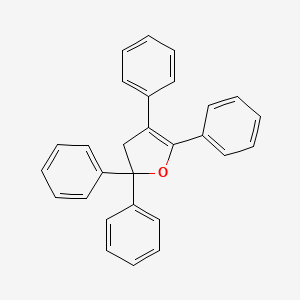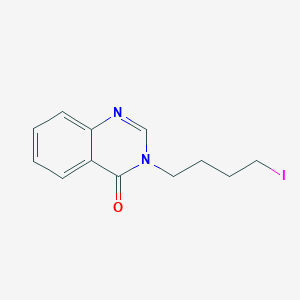
3-(4-Iodobutyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodobutyl)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobutyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobutylamine and anthranilic acid.
Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with 4-iodobutylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodobutyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization: The compound can undergo cyclization reactions to form various ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.
科学的研究の応用
3-(4-Iodobutyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes.
作用機序
The mechanism of action of 3-(4-Iodobutyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
- 3-(4-Bromobutyl)quinazolin-4(3H)-one
- 3-(4-Chlorobutyl)quinazolin-4(3H)-one
- 3-(4-Fluorobutyl)quinazolin-4(3H)-one
Comparison
- Reactivity : The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity of the compound. Iodine is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine.
- Biological Activity : The biological activity can vary based on the halogen present, influencing the compound’s efficacy and selectivity in medicinal applications.
- Stability : Compounds with different halogens may exhibit varying stability under different conditions, impacting their storage and handling.
Conclusion
3-(4-Iodobutyl)quinazolin-4(3H)-one is a versatile compound with significant potential in medicinal chemistry, biological studies, and industrial applications. Its unique reactivity and ability to undergo various chemical reactions make it a valuable tool in scientific research.
特性
CAS番号 |
923018-97-7 |
|---|---|
分子式 |
C12H13IN2O |
分子量 |
328.15 g/mol |
IUPAC名 |
3-(4-iodobutyl)quinazolin-4-one |
InChI |
InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2 |
InChIキー |
KOHFYRBUXVOMOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


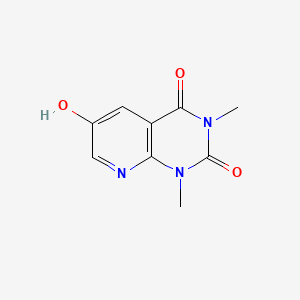
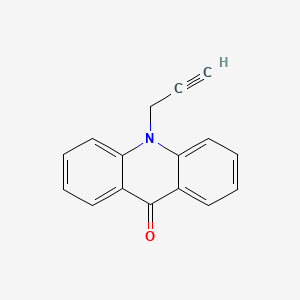
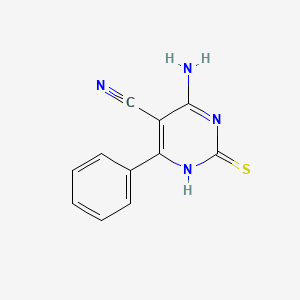
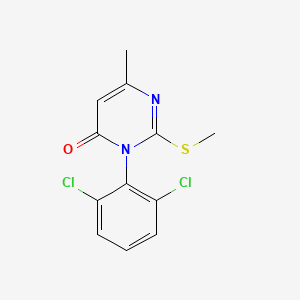


![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

